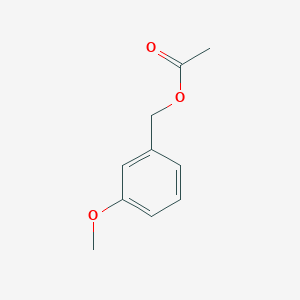

3-Methoxybenzyl acetate

Description

Contextualization within Substituted Benzyl (B1604629) Acetate (B1210297) Chemistry

Substituted benzyl acetates are a class of organic compounds characterized by a benzyl acetate core with one or more substituents on the aromatic ring. atamanchemicals.com These substituents can significantly influence the electronic properties and reactivity of the molecule. Benzyl acetate itself is an ester known for its pleasant aroma and is a component of essential oils like jasmine and ylang-ylang. atamanchemicals.comfoodb.ca The introduction of a methoxy (B1213986) group (-OCH3) onto the benzene (B151609) ring, as in the case of 3-Methoxybenzyl acetate, alters the electron density distribution within the ring, thereby affecting its chemical behavior. acs.orgmdpi.com

The position of the methoxy group is crucial. In the meta position (position 3), the methoxy group exerts a primarily inductive electron-withdrawing effect and a weaker resonance electron-donating effect. This electronic profile distinguishes it from its isomers, 4-methoxybenzyl acetate and 2-methoxybenzyl acetate, where the resonance effect is more pronounced. rsc.org This subtle difference in electronic influence makes this compound a key compound for studying substituent effects in chemical reactions. acs.orgcollectionscanada.gc.ca

Overview of Research Significance and Academic Relevance

The academic relevance of this compound stems from its utility as a model compound in several areas of chemical research. Its photochemical behavior has been a subject of significant investigation, providing insights into reaction mechanisms involving radical and ionic intermediates. acs.orgcollectionscanada.gc.ca Specifically, the photolysis of this compound has been studied to understand the competition between homolytic and heterolytic cleavage pathways. acs.orgcollectionscanada.gc.ca

Furthermore, its synthesis and reactions are of interest in the development of new synthetic methodologies. Researchers have explored various catalytic systems for its preparation and its use as a precursor or intermediate in the synthesis of more complex molecules. google.com The study of its spectroscopic properties provides valuable data for the characterization of substituted aromatic compounds. rsc.orgnih.gov

Chemical Synthesis and Properties

The preparation and characterization of this compound are fundamental to its application in research.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 3-methoxybenzyl alcohol with an acetylating agent. Common methods include the reaction of 3-methoxybenzyl alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. mdpi.com

Alternative synthetic routes can also be employed. For instance, nucleophilic substitution of 3-methoxybenzyl halides with an acetate salt, such as ammonium (B1175870) acetate, in a suitable solvent like glycerol (B35011) has been reported as a greener alternative. asianpubs.org The starting material, 3-methoxybenzyl alcohol, can be synthesized from 3-methoxybenzaldehyde (B106831) through reduction. google.com

Physical and Chemical Properties

This compound is a liquid at room temperature with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . nih.gov It is soluble in common organic solvents. solubilityofthings.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol nih.gov |

| Boiling Point | 247.6 °C at 760 mmHg lookchem.com |

| Density | 1.099 g/cm³ lookchem.com |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), the methoxy protons (OCH₃), and the acetyl protons (CH₃). rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the acetyl carbon. rsc.org

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the C=O stretching of the ester group (around 1740 cm⁻¹) and C-O stretching vibrations. collectionscanada.gc.ca

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound and provides fragmentation patterns useful for structural identification. nih.govnih.gov

Applications in Chemical Research

This compound serves as a valuable tool in fundamental and applied chemical research.

Role in Mechanistic Studies

A significant area of research involving this compound is the investigation of photochemical reaction mechanisms. acs.orgcollectionscanada.gc.ca Studies on the photolysis of substituted benzyl acetates have revealed that the nature and position of the substituent on the aromatic ring strongly influence the reaction pathway. acs.org For this compound, photolysis leads to the formation of both radical and ionic intermediates. collectionscanada.gc.ca This is in contrast to its 4-methoxy isomer, which predominantly yields products from radical intermediates, and 3,5-dimethoxybenzyl acetate, which favors ion-derived products. collectionscanada.gc.ca These studies have been instrumental in understanding the "meta effect" and the factors governing the competition between electron transfer and decarboxylation in excited states. acs.orgcollectionscanada.gc.ca

Utility in Synthetic Chemistry

In synthetic organic chemistry, this compound can be used as a building block or an intermediate. The methoxy and acetate functionalities offer sites for further chemical transformations. For example, the ester group can be hydrolyzed to regenerate the alcohol, and the aromatic ring can undergo further substitution reactions. Its use in oligomerization reactions, catalyzed by agents like bentonite (B74815) clay, has also been explored, leading to the formation of diphenylmethane (B89790) derivatives and other linear oligomers through electrophilic aromatic substitution. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

35480-26-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(3-methoxyphenyl)methyl acetate |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-9-4-3-5-10(6-9)12-2/h3-6H,7H2,1-2H3 |

InChI Key |

AVTYLLXTBWFTSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methoxybenzyl Acetate Reactivity

Photochemical Pathways and Intermediates

The photochemistry of 3-methoxybenzyl acetate (B1210297) is characterized by the competition between several reaction pathways upon excitation. The substitution pattern of the methoxy (B1213986) group, particularly its meta position, plays a crucial role in directing the reaction mechanism, influencing the balance between radical and ionic intermediates. collectionscanada.gc.ca

The photolysis of benzyl (B1604629) acetate derivatives can proceed through either homolytic or heterolytic cleavage of the benzylic carbon-oxygen bond. In the case of 3-methoxybenzyl acetate, studies have shown that both radical and cationic fission mechanisms are operative. collectionscanada.gc.ca Upon UV irradiation, the excited state of the molecule can undergo cleavage to form either a 3-methoxybenzyl radical and an acetoxy radical (homolysis) or a 3-methoxybenzyl cation and an acetate anion (heterolysis). collectionscanada.gc.caresearchgate.net

Zimmerman and Sandel's foundational work on the photolysis of methoxy-substituted benzyl acetates in aqueous dioxane demonstrated that the meta isomer, this compound, yields a mixture of products derived from both radical and ionic intermediates. collectionscanada.gc.ca This is in contrast to the para-methoxybenzyl acetate, which gave products exclusively expected from radical intermediates, and 3,5-dimethoxybenzyl acetate, which yielded only ion-derived products. collectionscanada.gc.ca The formation of both 3-methoxybenzyl alcohol (from the cation) and other radical-derived products highlights the competitive nature of these two fission pathways for the meta-substituted compound. collectionscanada.gc.ca The major pathway for the excited-state solvolysis has been determined to be homolytic cleavage, followed by electron transfer to form ion pairs, which then react to form the final products. collectionscanada.gc.ca

| Precursor | Photolysis Pathway | Key Intermediates | Representative Products |

| This compound | Radical Fission (Homolysis) | 3-Methoxybenzyl radical, Acetoxyl radical | Radical-derived products |

| Cationic Fission (Heterolysis) | 3-Methoxybenzyl cation, Acetate anion | 3-Methoxybenzyl alcohol |

The Photo-Fries rearrangement is a well-known photochemical reaction for aryl esters, which typically proceeds via a radical mechanism involving the homolytic cleavage of the ester bond, followed by in-cage recombination of the resulting acyl and aryloxy radicals at the ortho and para positions of the aromatic ring. wikipedia.orgscribd.comresearchgate.net This process generates hydroxy aryl ketones. wikipedia.org The reaction is understood to proceed from an excited singlet state through the formation of a caged radical pair. researchgate.net

For this compound, while the primary photochemical processes involve the fission of the benzylic C-O bond, the possibility of a Photo-Fries rearrangement also exists. collectionscanada.gc.ca Some studies have noted the formation of what are described as "apparent photo-Fries products," suggesting that this pathway can occur, although it is not considered the dominant reaction course. collectionscanada.gc.ca The main pathways remain the radical and cationic fissions leading to solvolysis and radical-derived products. collectionscanada.gc.ca A concerted mechanism for the Photo-Fries rearrangement has been evaluated alongside the radical pathway, with computational models for the prototype, phenyl acetate, suggesting a complex process involving multiple excited states rather than a simple concerted step. researchgate.net

Laser flash photolysis (LFP) is a powerful technique used to generate and study the short-lived transient species that act as intermediates in photochemical reactions. scholaris.cascholaris.ca LFP studies on this compound and related compounds have provided direct evidence for the formation of the key intermediates involved in its photolysis. collectionscanada.gc.cascholaris.ca

These experiments have allowed for the direct observation of transient species such as the 3-methoxybenzyl cation. collectionscanada.gc.cascholaris.ca In the photolysis of various substituted benzyl esters, LFP has been used to observe intermediates that lead to the final products, confirming that the product distribution is controlled by the reactions that occur after the initial photochemical step. collectionscanada.gc.ca For instance, the mechanism involving initial homolytic cleavage to form a radical pair, followed by electron transfer to form an ion pair, is supported by LFP data. collectionscanada.gc.ca The technique has also been instrumental in observing the dienone intermediates characteristic of the Photo-Fries rearrangement in other aryl esters, providing a basis for comparison. scribd.com

| Compound Class | Technique | Observed Transient Species | Significance |

| Methoxybenzyl Acetates | Laser Flash Photolysis (LFP) | Benzyl Radicals, Benzyl Cations | Confirms competitive homolytic and heterolytic cleavage pathways. collectionscanada.gc.ca |

| Aryl Esters | Laser Flash Photolysis (LFP) | Caged Radical Pairs, Cyclohexadienone Intermediates | Provides evidence for the radical mechanism of the Photo-Fries rearrangement. scribd.com |

Electrophilic Aromatic Substitution (EAS) Mechanisms

Beyond photochemical reactions, this compound can participate in reactions typical of benzyl compounds, including those involving electrophilic aromatic substitution (EAS). Acid-catalyzed processes can lead to the formation of oligomeric structures through an EAS mechanism.

In the presence of an acid catalyst, such as a bentonitic clay which possesses both Brønsted and Lewis acid sites, methoxy-substituted benzyl acetates can undergo oligomerization. mdpi.comresearchgate.netresearchgate.net While detailed studies have focused on the para-methoxybenzyl acetate isomer, the proposed mechanism is applicable to the meta isomer. The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway where one molecule acts as the source of an electrophile that then attacks the aromatic ring of another molecule. mdpi.comresearchgate.net This process can lead to the formation of a series of linear oligomers, including dimers, trimers, tetramers, and even pentamers. researchgate.net The reaction conditions, such as temperature, can influence the distribution and length of the resulting oligomer chains. mdpi.com

The key step in the acid-catalyzed oligomerization is the formation of a benzylic carbenium ion. mdpi.comresearchgate.net The acid catalyst facilitates the cleavage of the acetate group, generating the highly reactive 3-methoxybenzyl carbenium ion. This carbocation is the potent electrophile (E+) required for the EAS reaction. masterorganicchemistry.comlibretexts.orgmsu.edu

The general mechanism for EAS involves two main steps:

Attack by the nucleophile: The π-electron system of the aromatic ring of a neutral this compound molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-methoxybenzyl carbenium ion. This is the rate-determining step and results in the formation of a new C-C bond and a resonance-stabilized cationic intermediate known as a benzenonium ion or sigma complex. libretexts.orgmsu.edu

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final substituted product (in this case, a dimer). masterorganicchemistry.comlibretexts.org

This process can continue, with the newly formed dimer being attacked by another carbenium ion, leading to the growth of the oligomer chain. researchgate.net Computational studies on the analogous para-isomer support this pathway, showing the feasibility of carbenium ion formation and its subsequent interaction with the highest occupied molecular orbital (HOMO) of a neutral molecule to form oligomers. mdpi.comresearchgate.net

Other Relevant Reaction Pathways (e.g., Nucleophilic Substitution, Hydrolysis)

Beyond the specific reactions detailed previously, the reactivity of this compound is significantly influenced by pathways such as nucleophilic substitution and hydrolysis. These reactions are fundamental to understanding the compound's stability and potential transformations.

Nucleophilic Substitution

The structure of this compound, featuring an acetate group attached to a benzylic carbon, makes it susceptible to nucleophilic substitution reactions. The reaction typically involves the displacement of the acetate leaving group by a nucleophile. The mechanism of this substitution is highly dependent on the reaction conditions and the nature of the nucleophile.

The presence of the benzene (B151609) ring allows for the potential stabilization of a carbocation intermediate at the benzylic position. Although the methoxy group is in the meta position and cannot donate electron density through resonance to the benzylic carbon, its electron-withdrawing inductive effect is weaker than that of a nitro group, for instance. Studies on the photolysis of this compound have indicated the formation of products derived from the 3-methoxybenzyl cation, suggesting that a pathway involving a carbocation intermediate (SN1-type) is plausible. collectionscanada.gc.ca In an SN1 mechanism, the rate-determining step is the unimolecular dissociation of the substrate to form the 3-methoxybenzyl carbocation and the acetate anion. This carbocation is then rapidly attacked by a nucleophile.

Alternatively, a direct displacement (SN2-type) mechanism could occur, where the nucleophile attacks the benzylic carbon at the same time as the acetate group departs. This pathway avoids a discrete carbocation intermediate and is more likely with strong, unhindered nucleophiles and in polar aprotic solvents.

Hydrolysis

Hydrolysis is a specific form of nucleophilic substitution where water acts as the nucleophile, leading to the cleavage of the ester bond to form 3-methoxybenzyl alcohol and acetic acid. libretexts.org This process can be catalyzed by either acid or base. libretexts.orgtestbook.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters can proceed through several mechanisms. For benzyl esters, particularly those capable of forming relatively stable carbocations, a unimolecular A-1 (acid-catalyzed, unimolecular) mechanism is possible. cdnsciencepub.com

Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Carbocation Formation: The C-O bond between the benzylic carbon and the acetate group cleaves, forming the 3-methoxybenzyl carbocation and a molecule of acetic acid. This step is analogous to the leaving group departure in an SN1 reaction and is typically the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule or another base to yield 3-methoxybenzyl alcohol and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs via a bimolecular nucleophilic acyl substitution mechanism (BAc2). libretexts.orgtestbook.com This reaction is effectively irreversible because the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol.

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 3-methoxybenzyl alkoxide as the leaving group.

Proton Transfer: The alkoxide is a strong base and immediately deprotonates the newly formed acetic acid, yielding 3-methoxybenzyl alcohol and the acetate anion.

The table below summarizes the key features of these reaction pathways for this compound.

| Feature | Nucleophilic Substitution (SN1-type) | Base-Catalyzed Hydrolysis (BAc2) |

| Nucleophile | Various (e.g., Br⁻, I⁻, ROH, H₂O) | OH⁻ |

| Key Intermediate | 3-Methoxybenzyl carbocation | Tetrahedral alkoxide intermediate |

| Reaction Site | Benzylic Carbon | Carbonyl Carbon |

| Products | 3-Methoxybenzyl-Nucleophile + Acetate | 3-Methoxybenzyl alcohol + Acetate salt |

| Catalyst | Not always required; favored by polar protic solvents | Base (consumed stoichiometrically) |

| Reversibility | Generally reversible | Irreversible (due to final proton transfer) |

The following table lists potential nucleophiles and the expected substitution products from the reaction with this compound.

| Nucleophile | Reagent Example | Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Methoxybenzyl alcohol |

| Chloride | Lithium Chloride (LiCl) | 3-Methoxybenzyl chloride |

| Bromide | Sodium Bromide (NaBr) | 3-Methoxybenzyl bromide |

| Iodide | Potassium Iodide (KI) | 3-Methoxybenzyl iodide |

| Cyanide | Sodium Cyanide (NaCN) | 3-Methoxybenzyl cyanide |

| Azide | Sodium Azide (NaN₃) | 3-Azidomethyl-1-methoxybenzene |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxybenzyl methyl ether |

| Water | H₂O (with acid catalyst) | 3-Methoxybenzyl alcohol |

Advanced Spectroscopic and Structural Characterization of 3 Methoxybenzyl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3-Methoxybenzyl acetate (B1210297) molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms in 3-Methoxybenzyl acetate. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, providing key insights into its position relative to functional groups.

In the ¹H NMR spectrum, the protons of the acetate methyl group (CH₃) are expected to appear as a sharp singlet in the upfield region, typically around 2.1 ppm. The benzylic protons (CH₂) also produce a singlet, shifted further downfield to approximately 5.1 ppm due to the deshielding effects of the adjacent aromatic ring and the ester oxygen. The methoxy (B1213986) group (OCH₃) protons appear as a singlet around 3.8 ppm. The four protons on the aromatic ring are chemically non-equivalent and exhibit complex splitting patterns in the aromatic region (typically 6.8-7.3 ppm), consistent with a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield, generally around 170-171 ppm. The benzylic carbon (CH₂) is found near 66 ppm. The carbons of the aromatic ring resonate between approximately 114 and 160 ppm, with the carbon attached to the methoxy group (C3) showing the largest downfield shift in this range. The methoxy carbon (OCH₃) and the acetate methyl carbon (CH₃) appear at approximately 55 ppm and 21 ppm, respectively.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate CH₃ | ~2.1 | Singlet (s) | 3H |

| Methoxy OCH₃ | ~3.8 | Singlet (s) | 3H |

| Benzylic CH₂ | ~5.1 | Singlet (s) | 2H |

| Aromatic H2, H4, H5, H6 | ~6.8 - 7.3 | Multiplet (m) | 4H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetate CH₃ | ~21.0 |

| Methoxy OCH₃ | ~55.2 |

| Benzylic CH₂ | ~66.4 |

| Aromatic C2, C4, C5, C6 | ~114.0 - 129.8 |

| Aromatic C1 | ~138.0 |

| Aromatic C3 | ~159.8 |

| Carbonyl C=O | ~170.7 |

2D NMR techniques are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network among the aromatic protons, helping to definitively assign their positions on the ring. No cross-peaks would be observed for the singlet signals of the methyl, methoxy, and benzylic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. rsc.org It is a powerful tool for unequivocally assigning carbon signals. For instance, the proton signal at ~5.1 ppm would show a cross-peak to the carbon signal at ~66.4 ppm, confirming the identity of the benzylic CH₂ group. Likewise, correlations would be seen between the methoxy protons and the methoxy carbon, and between the acetate protons and the acetate methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. rsc.org This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

A cross-peak between the benzylic protons (~5.1 ppm) and the carbonyl carbon (~170.7 ppm), confirming the ester linkage.

Correlations from the benzylic protons to the aromatic carbons C1, C2, and C6, establishing the connection of the acetate group to the ring.

A correlation from the methoxy protons (~3.8 ppm) to the aromatic carbon C3 (~159.8 ppm), confirming the position of the methoxy group.

Correlations from the acetate methyl protons (~2.1 ppm) to the carbonyl carbon (~170.7 ppm).

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When coupled with chromatographic techniques, it becomes a highly sensitive and specific analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound (molar mass 180.20 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180. The fragmentation pattern is highly characteristic. A prominent peak is often observed at m/z 138, which corresponds to the loss of an acetyl group radical. rsc.org Another key fragment is the acylium ion [CH₃CO]⁺ at m/z 43, which is characteristic of acetate esters. rsc.org The presence and relative intensities of these fragments allow for confident identification and can be used to assess the purity of a sample.

Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Formula |

|---|---|---|

| 180 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₃]⁺ |

| 138 | [M - COCH₂]⁺ or similar rearrangement product | [C₈H₁₀O₂]⁺ |

| 121 | [M - OCOCH₃]⁺ (3-methoxybenzyl cation) | [C₈H₉O]⁺ |

| 43 | Acylium Ion [CH₃CO]⁺ | [C₂H₃O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for analyzing compounds in complex matrices or for those that are not sufficiently volatile or stable for GC-MS. mdpi.com In the context of this compound derivatives, LC-MS would be the method of choice for analyzing reaction mixtures, biological samples, or natural product extracts.

The liquid chromatograph first separates the components of the mixture, after which the eluent is introduced into the mass spectrometer. mdpi.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. Solvents are chosen based on the compound's solubility and compatibility with the ionization technique, with additions like formic acid often used to facilitate protonation and improve signal intensity in positive ion mode. LC-MS can provide both the molecular weight of the parent compound and, through tandem MS (MS/MS) techniques, can induce fragmentation to yield structural information similar to that obtained from GC-MS. mdpi.com

Vibrational Spectroscopy (IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester and ether linkages between 1000-1300 cm⁻¹. The aromatic ring gives rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups appears just below 3000 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds such as the aromatic C=C bonds often produce stronger Raman signals than IR signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the benzene ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1200 - 1300 | Strong |

| Ether C-O Stretch | 1000 - 1150 | Strong |

Analysis of Characteristic Functional Group Frequencies

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The analysis of this compound and its derivatives reveals characteristic absorption bands corresponding to the vibrations of its key structural motifs: the ester, the methoxy ether, and the aromatic ring.

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. For the related compound 3,5-dimethoxybenzyl acetate, this peak has been specifically reported at 1740 cm⁻¹. The spectrum also displays strong bands for the C-O stretching vibrations of the ester group, usually found between 1000-1300 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of peaks in the 1450-1620 cm⁻¹ region; a band at 1615 cm⁻¹ has been noted for 3,5-dimethoxybenzyl acetate.

The presence of the methoxy group (-OCH₃) is confirmed by its characteristic C-O-C asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically stronger and appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. A band at 2830 cm⁻¹ in the spectrum of 3,5-dimethoxybenzyl acetate is attributed to the C-H stretch of the methoxy group. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzyl (B1604629) methylene (-CH₂-) and acetate methyl (-CH₃) groups appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 3000 | |

| Methoxy C-H | Stretching | ~2830 | |

| Ester C=O | Stretching | 1735 - 1750 | |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | |

| Ester C-O | Stretching | 1000 - 1300 | |

| Ether C-O-C | Asymmetric Stretching | ~1250 | General FTIR correlation charts |

X-ray Crystallography and Supramolecular Chemistry

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail on molecular conformation and the nature of crystal packing.

Single crystal X-ray diffraction (SCXRD) analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the absolute conformation of the molecule in the solid state. While a crystal structure for this compound itself is not detailed in the surveyed literature, extensive studies on its derivatives provide critical structural insights. For instance, derivatives often crystallize in common space groups like P-1 (triclinic) or P2₁/n (monoclinic), which describe the symmetry of the crystal lattice. The analysis confirms the non-planar nature of these molecules, where the orientation of the acetate and methoxy groups relative to the phenyl ring is precisely defined.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate | C₂₃H₂₂O₄ | Triclinic | P-1 | |

| Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate | C₂₄H₂₄O₅ | Monoclinic | P2₁/n | |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | C₂₄H₁₉NO | Monoclinic | I2/a | |

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | C₂₄H₂₂N₂O₄S | Triclinic | P-1 |

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. In this compound derivatives, weak C-H···O hydrogen bonds are significant, where hydrogen atoms from the phenyl ring or alkyl groups interact with the oxygen atoms of the ester or methoxy groups of neighboring molecules. These interactions, though weak, collectively contribute to the stability of the crystal lattice.

Additionally, C-H···π and π-π stacking interactions play a crucial role. C-H···π interactions involve a hydrogen atom interacting with the electron cloud of an aromatic ring. In π-π stacking, the aromatic rings of adjacent molecules align in a parallel-displaced or T-shaped manner, contributing to the cohesive energy of the crystal through van der Waals and electrostatic forces. The specific arrangement is dictated by the need to minimize repulsion and maximize attraction between the electron-rich π-systems. In some derivatives containing nitrogen, N-H···π interactions have also been observed, further diversifying the supramolecular assembly.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal packing environment. The surface is color-coded to indicate the types and relative importance of different intermolecular contacts.

For derivatives containing methoxyphenyl groups, Hirshfeld analysis consistently shows that H···H contacts account for the largest portion of the surface area, often exceeding 50%. This indicates that van der Waals forces are the predominant contributors to crystal packing. Contacts involving carbon and hydrogen (C···H/H···C) and oxygen and hydrogen (O···H/H···O) are also highly significant, quantitatively confirming the importance of the C-H···π and C-H···O interactions identified through crystallographic analysis. The percentage contributions of these interactions provide a quantitative fingerprint of the crystal's supramolecular chemistry.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Reference |

|---|---|---|---|---|

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 50.4 | 37.9 | 5.1 | |

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | |

| 2-chloro-N-(4-methoxyphenyl)acetamide | - | 33.4 | 19.5 |

Elemental Analysis and Thermal Analysis (TGA-DTC)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized derivative and assessing its purity. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₁₀H₁₂O₃), the theoretical composition serves as the benchmark for experimental verification.

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 66.65 |

| Hydrogen | H | 1.008 | 12 | 6.71 |

| Oxygen | O | 15.999 | 3 | 26.64 |

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. The resulting TGA curve plots mass percentage against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG or DTC) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

For a compound like this compound, a TGA-DTC analysis would reveal the onset temperature of decomposition, indicating its thermal stability. The analysis would show whether the decomposition occurs in a single step or through multiple stages, with each step corresponding to the loss of a specific fragment of the molecule. This information is vital for determining the material's suitability for applications that involve thermal stress.

Computational Chemistry and Theoretical Modeling of 3 Methoxybenzyl Acetate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure (e.g., HOMO-LUMO Analysis)

Geometry optimization using DFT methods would determine the most stable three-dimensional conformation of 3-methoxybenzyl acetate (B1210297). This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Following optimization, an analysis of the electronic structure can be performed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on the photochemistry of benzyl (B1604629) acetates highlight the importance of electron distribution in the excited state. For 3-methoxybenzyl acetate, upon photoexcitation, there is a significant buildup of electron density at the meta-positions of the aromatic ring relative to the methoxy (B1213986) group. This phenomenon, known as the "meta-effect," is a key factor in its photochemical reactivity. A Time-Dependent DFT (TD-DFT) calculation can illustrate this, showing the overlap of the LUMO with the σ-antibonding orbital of the CH₂–OAc bond, which facilitates bond cleavage.

Natural Population Analysis (NPA) and Dipole Moment Calculations

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on each atom in a molecule, providing atomic charges. These charges offer insight into the electrostatic properties of the molecule and can help predict sites susceptible to nucleophilic or electrophilic attack.

Ab-initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters.

Quantum Chemical Methods (e.g., Ab-initio techniques)

Prediction of Photophysical Properties

High-level ab-initio calculations can be employed to predict the photophysical properties of this compound, such as its absorption and emission spectra. These calculations can provide insights into the nature of its electronically excited states and the transitions between them. Such studies would be valuable in understanding its behavior when exposed to light, complementing experimental photochemical investigations.

While specific molecular dynamics or docking studies for this compound are not prominent in the literature, these techniques are highly relevant for understanding its behavior in a biological context. For instance, a study involving the closely related compound, 4-hydroxy-3-methoxybenzyl acetate, utilized molecular docking to investigate its interaction with the active site of bacterial carbonic anhydrase. This type of simulation predicts the preferred binding orientation and affinity of a molecule to a protein target, offering insights into potential biological activity. Similar in silico experiments could be readily applied to this compound to explore its interactions with various biological macromolecules.

Molecular Dynamics and Molecular Docking Simulations (in silico studies only)

Protein-Ligand Interaction Modeling (e.g., enzyme active sites, specific protein binding)

Protein-ligand interaction modeling is a cornerstone of computational drug design, aiming to predict and analyze the binding of a small molecule (ligand), such as this compound, to a protein target. These methods are crucial for understanding the molecular basis of a compound's activity and for designing new molecules with improved binding affinity and specificity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, a docking study would involve computationally placing the molecule into the binding pocket of a target enzyme or receptor. The process calculates a "docking score," which estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The methoxy group and the acetate ester group of this compound would be key features in determining its binding orientation and strength.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the protein-ligand complex. mdpi.com These simulations model the movement of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of surrounding water molecules. mdpi.com For a complex involving this compound, an MD simulation could reveal conformational changes in the protein upon binding and highlight key amino acid residues that form stable interactions with the ligand. mdpi.com

Illustrative Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

| Binding Energy (kcal/mol) | -7.2 | TYR 84, PHE 210 | Pi-Pi Stacking |

| SER 122 | Hydrogen Bond (with acetate carbonyl) | ||

| LEU 78, VAL 103 | Hydrophobic Interaction |

This table represents a hypothetical outcome of a molecular docking study to illustrate the type of data generated.

Structure-Activity Relationship (SAR) Derivations (computational)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, are instrumental in deriving these relationships. mdpi.com

3D-QSAR Approaches: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.comnsmsi.ir These models correlate the 3D properties of a series of molecules with their known biological activities. For a series of analogs of this compound, a 3D-QSAR study would involve:

Alignment: Aligning the molecules based on a common scaffold.

Field Calculation: Calculating steric and electrostatic fields (in CoMFA) or similarity indices based on properties like hydrophobicity and hydrogen bond donor/acceptor character (in CoMSIA).

Model Generation: Using statistical methods like Partial Least Squares (PLS) to create a model that relates the calculated fields to biological activity. nsmsi.ir

The resulting 3D contour maps from these analyses can guide the design of new molecules with enhanced activity by indicating regions where modifications to the structure would be beneficial or detrimental. For instance, a contour map might suggest that adding a bulky group at a specific position on the benzyl ring of this compound could increase its binding affinity.

Hypothetical 3D-QSAR Model Summary for this compound Analogs

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.68 | 0.94 | 0.81 |

This table presents hypothetical statistical values for a 3D-QSAR study, indicating the predictive power of the generated models. Higher values suggest a more robust model.

While direct computational studies on this compound are not readily found, the application of these established modeling techniques could provide significant insights into its potential biological interactions and guide the synthesis of more potent analogs.

Applications in Chemical Transformations and Specialty Chemicals

Role as Synthetic Intermediates

Organic compounds like 3-methoxybenzyl acetate (B1210297) serve as valuable synthetic intermediates, or building blocks, for the creation of more complex molecules. nih.gov Their reactive sites allow for a variety of chemical transformations, making them key components in multi-step synthetic pathways.

Building Blocks for Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile and readily available building blocks. nih.govnorthwestern.edu While 3-methoxybenzyl acetate possesses functional groups that could be manipulated in organic synthesis, specific examples of its incorporation into complex natural products or pharmaceutical agents are not widely reported in scientific literature. The development of synthetic strategies for complex molecules is a significant area of chemical research, and the choice of starting materials is crucial for the efficiency and success of the synthesis. escholarship.org

Contributions to Flavor and Fragrance Chemistry

Esters, particularly those with aromatic components, are well-known for their characteristic scents and flavors and are foundational to the fragrance and flavor industry. foreverest.net The isomer, 4-methoxybenzyl acetate (also known as anisyl acetate), is widely used for its sweet, fruity, and floral aroma, often described as having notes of cherry, plum, vanilla, and almond. wikipedia.orgperfumersworld.com It is a component of many perfumes and a flavoring agent in various food products. nih.gov

For this compound, specific and detailed descriptions of its olfactory properties are not as prevalent in the literature. However, its structural similarity to other aromatic esters used in the fragrance industry suggests it may possess a pleasant and potentially complex aroma profile. The position of the methoxy (B1213986) group on the benzene (B151609) ring can significantly influence the scent of a molecule.

| Compound | CAS Number | Reported Aroma Profile |

|---|---|---|

| This compound | 35480-26-3 | Data not widely available |

| 4-Methoxybenzyl acetate (Anisyl acetate) | 104-21-2 | Sweet, fruity, floral, with notes of cherry, plum, vanilla, and almond. wikipedia.orgperfumersworld.com |

| Benzyl (B1604629) acetate | 140-11-4 | Fresh, floral, fruity, reminiscent of jasmine. |

Industrial Material Applications (e.g., Insulating Oils, Corrosion Protection)

The application of this compound in industrial materials such as insulating oils or for corrosion protection is not well-documented. However, the broader class of methoxybenzyl compounds has been investigated for some of these applications.

Regarding corrosion protection, organic compounds containing heteroatoms like oxygen and nitrogen, as well as aromatic rings, can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. jetjournal.orgneliti.com Studies have shown that Schiff bases of 4-methoxybenzyl amine and other methoxybenzene derivatives can effectively inhibit the corrosion of mild steel and aluminum in acidic environments. tandfonline.comdoi.org These findings suggest that the methoxybenzyl group can play a role in corrosion inhibition, although specific studies on this compound are lacking.

In the context of insulating oils, also known as dielectric fluids, there is no direct evidence to suggest the use of this compound. These fluids are typically mineral oils, silicone oils, or synthetic esters chosen for their high dielectric strength and thermal stability.

Biochemical Interactions and Biocatalytic Transformations of 3 Methoxybenzyl Acetate

Enzymatic Modification and Biotransformation

The enzymatic modification of 3-methoxybenzyl acetate (B1210297) and related compounds primarily involves lipase-catalyzed reactions. Lipases are versatile enzymes that can catalyze hydrolysis, esterification, and transesterification reactions, often with high selectivity. medcraveonline.com

The synthesis of 3-methoxybenzyl acetate can be achieved through the lipase-catalyzed acetylation of 3-methoxybenzyl alcohol. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. Lipases such as those from Candida antarctica (CAL-B) and Burkholderia cepacia have demonstrated effectiveness in these transformations. nih.gov

In a typical reaction, an acyl donor such as vinyl acetate is used to acetylate the alcohol. nih.gov The use of vinyl acetate is advantageous as the byproduct, acetaldehyde (B116499), is volatile and easily removed, shifting the reaction equilibrium towards product formation. mdpi.com The reaction medium is typically a non-polar organic solvent like hexane (B92381) or toluene. mdpi.com Immobilized lipases, such as Novozym 435 (immobilized CAL-B), are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process. mdpi.comnih.gov

Research on the enzymatic kinetic resolution of related aromatic compounds has shown that various lipases, including those from Pseudomonas fluorescens and Pseudomonas cepacia, exhibit excellent selectivity, yielding enantiopure alcohols and acetates. d-nb.info The efficiency of these reactions is influenced by factors such as the choice of enzyme, solvent, acyl donor, and temperature. sioc-journal.cn For instance, in the synthesis of benzyl (B1604629) acetate, a structurally similar compound, conversion yields of up to 98% have been achieved using immobilized Candida antarctica lipase (B570770) B with vinyl acetate as the acyl donor in hexane. mdpi.com

The transesterification process, where an existing ester is transformed into another, can also be catalyzed by lipases. This method is employed in the kinetic resolution of racemic esters, where the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the enantiomers. d-nb.info

| Enzyme | Acyl Donor | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (Novozym 435) | Vinyl acetate | Hexane | 98 | mdpi.com |

| Burkholderia cepacia lipase (Lipase PS-D) | Vinyl acetate | 1,4-Dioxane | >99 (ee) | nih.gov |

| Pseudomonas fluorescens lipase | - | - | Good selectivity | d-nb.info |

While direct studies on the antioxidant properties of this compound are limited, research on structurally similar methoxyphenyl derivatives provides insights into their potential antioxidant activity. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.

Derivatization of compounds containing a methoxyphenyl moiety has been shown to influence their antioxidant potential. For instance, a study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated that certain modifications could lead to antioxidant activity significantly higher than that of ascorbic acid. nih.gov Specifically, derivatives incorporating naphthalene (B1677914) and isoindoline-1,3-dione moieties exhibited potent radical scavenging activity. nih.gov Another study on 2-methoxyphenol derivatives also identified new compounds with significant antioxidant activity. researchgate.net

The antioxidant activity of these derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. nih.gov The results from these studies suggest that the methoxy (B1213986) group on the benzene (B151609) ring can contribute to the antioxidant properties of the molecule, and further derivatization can enhance this activity.

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Some derivatives showed 1.4 times higher activity than ascorbic acid. nih.gov | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH radical scavenging | Showed 1.13 times higher activity than ascorbic acid. nih.gov | nih.gov |

| 3-(2,4-dihydroxyphenyl)phthalide | ABTS assay | Exhibited better antioxidant activity than the Trolox standard. mdpi.com | mdpi.com |

Derivatives of benzyl acetate, including those with a methoxy substituent, have been synthesized and evaluated for their antimicrobial properties. In one study, a series of benzyl acetate derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Shigella spp. (a Gram-negative bacterium). dergipark.org.trdergipark.org.tr The results indicated that the presence and position of substituents on the benzyl ring influenced the antibacterial activity. dergipark.org.tr

For instance, a derivative with a methoxy group (compound 3d ) showed notable inhibition against Staphylococcus aureus. dergipark.org.tr At a concentration of 100 µg/ml, this compound produced a significant zone of inhibition. dergipark.org.trdergipark.org.tr The study suggested that the electron-donating effect of the methoxy group could play a role in the observed activity. dergipark.org.tr

The antimicrobial activity of these compounds is often assessed using the disc diffusion method, where the diameter of the zone of inhibition around a disc impregnated with the compound is measured. nih.gov Further studies on other methoxy-substituted aromatic compounds have also reported varying degrees of antibacterial and antifungal activities against a range of microorganisms. orientjchem.orgacgpubs.org

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 100 | 16.5 ± 0.5 | dergipark.org.tr |

| 50 | 8.0 ± 0.0 | dergipark.org.tr | |

| 25 | 7.0 ± 0.0 | dergipark.org.tr | |

| Shigella spp. | 100 | 16.5 ± 0.5 | dergipark.org.tr |

| 50 | 8.0 ± 0.0 | dergipark.org.tr | |

| 25 | No inhibition | dergipark.org.tr |

Molecular Interactions with Biological Targets (in silico studies only)

In silico molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. mdpi.com These studies can provide valuable insights into the potential biological targets of a compound and the molecular basis of its activity.

While specific in silico studies on this compound are not widely available, research on structurally related compounds has explored their interactions with various biological targets. For example, molecular docking studies on benzyl acetate derivatives have suggested that they may act as inhibitors of bacterial carbonic anhydrase. dergipark.org.trdergipark.org.tr The docking results indicated that these compounds could bind to the active site of the enzyme, potentially blocking access to the zinc cofactor. dergipark.org.tr

In other in silico investigations, compounds containing a methoxybenzyl group have been docked into the active sites of various enzymes and receptors. For instance, fatty acid amides of 4-methoxybenzylamine (B45378) were studied for their interaction with DNA. nih.gov Molecular docking simulations of 3-methoxy flavone (B191248) derivatives have been performed to evaluate their potential as anti-breast cancer agents by targeting estrogen and epidermal growth factor receptors. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The general approach in these studies involves creating a 3D model of the target protein and the ligand, and then using a docking algorithm to predict the most favorable binding pose. mdpi.com The results are often scored based on the predicted binding energy, with lower scores indicating a more favorable interaction. nih.gov These computational predictions can guide the design and synthesis of new derivatives with improved biological activity.

| Compound Class | Potential Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Benzyl acetate derivatives | Bacterial carbonic anhydrase | Compounds showed affinity for the active site, potentially blocking the Zn2+ cofactor. dergipark.org.tr | dergipark.org.trdergipark.org.tr |

| Fatty acid amides of 4-methoxybenzylamine | DNA | Evaluated the binding mechanism of the molecules with DNA. nih.gov | nih.gov |

| 3-Methoxy flavone derivatives | Estrogen receptor-α (ER-α) and Epidermal growth factor receptor (EGFR) | Docking scores were comparable to control ligands, suggesting potential anti-cancer activity. nih.gov | nih.gov |

Environmental Chemistry and Degradation Pathways

Biodegradation Studies

Biodegradation is anticipated to be a significant pathway for the environmental degradation of 3-Methoxybenzyl acetate (B1210297). The process likely initiates with the enzymatic hydrolysis of the ester bond, yielding 3-methoxybenzyl alcohol and acetic acid. Both of these breakdown products are generally amenable to further microbial degradation.

Abiotic Degradation Mechanisms

Abiotic processes, including hydrolysis and phototransformation, are also expected to contribute to the breakdown of 3-Methoxybenzyl acetate in the environment.

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the molecule into 3-methoxybenzyl alcohol and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Therefore, in natural waters, the rate of hydrolysis of this compound is expected to be pH-dependent, likely being slowest in neutral conditions and faster in acidic or alkaline environments. Increased temperatures would also be expected to accelerate the hydrolysis rate. While specific experimental hydrolysis rate constants for this compound are not available, the hydrolysis of benzyl (B1604629) esters has been studied, and they are known to undergo this transformation.

Phototransformation, or the degradation of a chemical by light, can be a significant environmental fate process. For this compound, this can occur through direct photolysis, where the molecule absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species.

In Air: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals (•OH). The methoxy (B1213986) and acetate groups, as well as the aromatic ring, are all potential sites for •OH attack, leading to the breakdown of the molecule.

In Water: In aquatic environments, direct photolysis may occur if the compound absorbs light at wavelengths present in sunlight. Indirect photolysis, through reactions with hydroxyl radicals and other reactive oxygen species generated from dissolved organic matter, is also a potential degradation pathway.

In Soil: On soil surfaces, phototransformation can also contribute to the degradation of this compound, although the process is often limited by light penetration into the soil column.

Environmental Distribution and Fate Modeling

The distribution and ultimate fate of this compound in the environment can be predicted using models that incorporate its physical and chemical properties, including its adsorption and desorption characteristics.

The tendency of this compound to adsorb to soil and sediment particles will influence its mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A specific Koc value for this compound is not available, but the Koc for the related compound benzyl acetate is estimated to be approximately 180. nih.gov This suggests that this compound would have low to moderate mobility in soil. The presence of the methoxy group may slightly alter the polarity and, consequently, the adsorption behavior compared to benzyl acetate. Adsorption is primarily driven by hydrophobic interactions with soil organic matter. Desorption, the release of the compound from soil particles back into the soil water, will also influence its transport and degradation.

Table of Estimated Environmental Fate Properties for Structurally Similar Compounds

| Compound | Property | Estimated Value | Reference |

| Benzyl acetate | Soil Adsorption Coefficient (Koc) | ~180 | nih.gov |

Volatilization and Atmospheric Transport Modeling

The environmental distribution of this compound is significantly influenced by its tendency to volatilize and subsequently undergo transport through the atmosphere. These processes are governed by the compound's physicochemical properties, particularly its vapor pressure and Henry's Law constant. Modeling these phenomena is essential for predicting the compound's environmental fate, potential for long-range transport, and atmospheric concentrations.

Volatilization Dynamics

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. For this compound, this is a key mechanism for its entry into the atmosphere from terrestrial and aquatic environments. The rate of volatilization is influenced by factors such as temperature, air and water flow rates, and the properties of the environmental matrix (e.g., soil type, water body depth).

Key Physicochemical Properties Influencing Volatilization:

| Property | Estimated Value/Information | Significance for Volatilization |

| Vapor Pressure | Estimated based on data for 4-methoxybenzyl acetate (e.g., 0.027 hPa at 25°C) | A higher vapor pressure indicates a greater tendency for the compound to evaporate into the atmosphere. |

| Henry's Law Constant | No direct data available; estimation required based on structure-activity relationships. | This dimensionless constant quantifies the partitioning of a compound between air and water at equilibrium. A higher value suggests a greater tendency to move from water to air. |

| Water Solubility | Insoluble in water. | Low water solubility, combined with a significant vapor pressure, generally favors volatilization from aqueous environments. |

| Soil Adsorption Coefficient (Koc) | No direct data available; expected to be moderate based on its structure. | Stronger adsorption to soil particles can reduce the rate of volatilization from soil surfaces. |

The volatilization of organic compounds from soil is a complex process influenced by soil properties such as moisture content, organic matter content, and temperature. For a compound like this compound, volatilization from moist soil surfaces is expected to be a more significant pathway than from dry soils, as water molecules can displace the compound from soil binding sites, making it more available for release into the atmosphere.

Atmospheric Transport Modeling

Once volatilized into the atmosphere, this compound is subject to atmospheric transport, which determines its dispersion and potential for long-range travel. Atmospheric transport models are computational tools used to simulate the movement of substances through the atmosphere. These models incorporate meteorological data, such as wind speed and direction, as well as the chemical and physical properties of the substance .

Generic atmospheric transport models for volatile organic compounds (VOCs) can be applied to predict the trajectory and concentration of this compound in the atmosphere. These models typically fall into two categories:

Lagrangian Models: These models, such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, track the movement of individual air parcels as they are transported by the wind. They are useful for determining the potential source regions of a substance detected at a particular location.

Eulerian Models: These models divide the atmosphere into a grid and calculate the concentration of a substance in each grid cell over time. They are well-suited for simulating the regional and global distribution of atmospheric pollutants.

Inputs for Atmospheric Transport Models:

To model the atmospheric transport of this compound, the following data would be required:

| Data Requirement | Description | Relevance to Modeling |

| Emission Rates | The rate at which this compound is released into the atmosphere from various sources. | This is a fundamental input that determines the initial concentration of the compound in the model. |

| Meteorological Data | Wind speed and direction, temperature, precipitation, and boundary layer height. | These data drive the transport and dispersion of the compound in the model. |

| Chemical Transformation Rates | The rates of reaction with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). | These reactions determine the atmospheric lifetime of the compound and the formation of secondary pollutants. |

| Deposition Rates | The rates of wet deposition (removal by precipitation) and dry deposition (direct uptake by surfaces). | These processes remove the compound from the atmosphere and transfer it to terrestrial and aquatic ecosystems. |

In the absence of specific experimental data for this compound, modeling its atmospheric transport would rely on estimated values for its physicochemical properties and reaction rates. Such modeling efforts would provide valuable insights into its potential to contribute to air quality issues and its long-range transport potential.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

The chemical industry's increasing focus on green chemistry is steering research away from traditional synthetic methods towards more sustainable and efficient alternatives. For 3-Methoxybenzyl acetate (B1210297) and similar esters, two key areas of development are enzymatic synthesis and advanced catalytic systems that minimize waste and hazardous reagents.

Enzymatic Synthesis: Biocatalysis, particularly the use of lipases, offers a green alternative for ester production. Research into the enzymatic synthesis of various benzyl (B1604629) acetate derivatives has demonstrated high conversion yields through transesterification reactions with reagents like vinyl acetate. This method proceeds under mild conditions and avoids the use of harsh chemicals, aligning with the principles of sustainable chemistry. The conversion efficiency can be influenced by the structure of the alcohol, with yields for some benzyl acetates reaching approximately 90%.

Advanced Catalysis: A significant advancement is the development of halogen-free and base-free carbonylation reactions. One innovative protocol utilizes a palladium acetate/DPPF (1,1′-bis(diphenylphosphino)ferrocene) catalytic system for the carbonylation of benzyl acetate derivatives. This method not only avoids the use of halogenated compounds but also operates at ambient carbon monoxide pressure, enhancing its sustainability profile. The synthesis of the initial acetate can also be achieved using eco-friendly acetylating agents like isopropenyl acetate, which produces only acetone (B3395972) as a byproduct. Such methodologies represent a paradigm shift, offering high yields for a wide range of arylacetates while significantly reducing the environmental impact.

| Methodology | Key Features | Catalyst/Reagent Example | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Transesterification | Biocatalytic synthesis using enzymes. | Candida antarctica lipase (B570770) B (CALB), Vinyl acetate | Mild reaction conditions, high specificity, reduced waste, green alternative. | [N/A] |

| Halogen-Free Carbonylation | Palladium-catalysed carbonylation without halogen or base additives. | Palladium acetate / DPPF | Avoids hazardous reagents, high yields, utilizes ambient CO pressure, produces minimal byproducts. |

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Traditional offline analysis methods are being supplemented and replaced by advanced spectroscopic techniques that allow for in situ and real-time monitoring of chemical reactions.

For compounds structurally similar to 3-Methoxybenzyl acetate, such as 3,5-dimethoxybenzyl acetate, on-line monitoring techniques have proven highly effective. Membrane Introduction Mass Spectrometry (MIMS), for instance, has been used to continuously monitor the products of photolysis reactions in real-time. This technique allows analyte molecules to permeate through a silicone membrane directly into a mass spectrometer for continuous qualitative and quantitative analysis of reactants and products.

Other powerful Process Analytical Technology (PAT) tools are being integrated into continuous flow chemistry, which could be readily applied to the synthesis of this compound. These include:

Flow NMR Spectroscopy: Provides detailed structural information and quantitative data non-invasively, allowing for the tracking of key intermediates and the calculation of kinetic data as a reaction progresses.

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants and products in real-time by tracking characteristic spectral bands. They are robust and can be implemented directly into reaction vessels or flow reactors via fiber-optic probes.

The integration of these techniques provides a continuous stream of high-quality data, enabling precise process control, rapid optimization, and deeper mechanistic understanding.

| Technique | Principle | Type of Information | Application Example | Reference |

|---|---|---|---|---|

| Membrane Introduction Mass Spectrometry (MIMS) | Continuous permeation of analytes through a membrane into a mass spectrometer. | Real-time qualitative and quantitative analysis of volatile/semi-volatile products. | On-line monitoring of the photolysis of benzyl and dimethoxybenzyl acetates. | [N/A] |

| Flow NMR Spectroscopy | NMR analysis of a reaction mixture flowing through the spectrometer. | In situ structural elucidation, reaction kinetics, and quantification of species. | Real-time monitoring of multi-step synthesis in continuous flow. | |

| In-situ FT-IR / Raman | Vibrational spectroscopy monitoring characteristic frequencies of functional groups. | Real-time concentration profiles of reactants, intermediates, and products. | Process control and optimization in continuous flow reactors. |

Predictive Modeling for Reactivity, Synthesis, and Specific Applications

Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. These predictive models are instrumental in accelerating the discovery of new synthetic routes and applications for molecules like this compound.

Quantum Mechanics and DFT: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and predict their reactivity. For instance, DFT studies have been successfully employed to elucidate the plausible reaction pathways in the palladium-catalyzed carbonylation of benzyl acetates. By calculating the energy profiles of potential intermediates and transition states, researchers can gain a fundamental understanding of the reaction mechanism, which is invaluable for catalyst design and reaction optimization.

Machine Learning and Data-Driven Models: Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, such as yield or selectivity. By training algorithms on large datasets of experimental results, these models can identify complex relationships between reactants, catalysts, conditions, and the reaction's performance. This data-driven approach can guide the design of experiments, reducing the time and resources needed to optimize a synthesis or discover new reactions.

| Modeling Approach | Methodology | Predicted Properties | Application in Synthesis | Reference |

|---|---|---|---|---|

| Quantum Mechanics (DFT) | Calculates the electronic structure and energy of molecules. | Reactivity, stability of intermediates, transition state energies, reaction pathways. | Elucidating reaction mechanisms, catalyst design. | |

| Machine Learning (ML) | Uses algorithms to learn from experimental reaction data. | Reaction yield, selectivity, optimal conditions. | Predicting outcomes of unknown reactions, guiding experimental design. |

Exploration of Undiscovered Biochemical and Material Applications

While the current applications of this compound are not extensively documented, research into structurally similar compounds provides a clear roadmap for future exploration into novel biochemical and material science applications.

Biochemical Applications: The isomeric compound, 4-Methoxybenzyl acetate (anisyl acetate), is widely used as a flavoring and fragrance agent, valued for its sweet, fruity, and floral notes. This strongly suggests that this compound possesses similar organoleptic properties that could be exploited in the food, beverage, and cosmetics industries. Furthermore, studies on other substituted benzyl acetates have revealed potential antimicrobial and antioxidant activities. This opens an important avenue of research for this compound as a potential functional ingredient or preservative. Research into related methoxy-substituted compounds has also shown a wide range of biological activities, including antibacterial and antiproliferative effects, indicating that the 3-methoxybenzyl scaffold is a promising starting point for drug discovery.

Material Applications: The methoxybenzyl group is a valuable functional moiety in polymer and materials science. While polymers based on this compound are not common, related structures like poly(4-methoxybenzyl methacrylate) have been synthesized and characterized for their specific thermal and physical properties. This suggests the potential for this compound to serve as a monomer or a precursor to a monomer for creating novel polymers. Additionally, methoxybenzyl alcohols have been used to create polymer-supported resins for solid-phase organic synthesis. These resins act as linkers to which other molecules can be attached and later cleaved, facilitating easier purification in multi-step syntheses. Exploring the incorporation of the 3-methoxybenzyl group into polymer backbones or as a functional resin could lead to new materials with tailored properties for advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxybenzyl acetate, and how can reaction efficiency be optimized?

- Answer : this compound is typically synthesized via esterification of 3-methoxybenzyl alcohol with acetic anhydride or acetyl chloride under acidic catalysis. Evidence from analogous benzyl acetate syntheses highlights the use of reflux conditions in solvents like butyl alcohol or aqueous dioxane, with acid catalysts (e.g., H₂SO₄) . Optimization strategies include controlling stoichiometry (excess acetic anhydride), temperature, and solvent polarity to shift equilibrium toward ester formation. Monitoring via TLC or NMR ensures reaction completion .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Answer :

- ¹H NMR : Key signals include a singlet for the acetate methyl group (~2.0 ppm), aromatic protons (6.7–7.3 ppm for the methoxybenzyl ring), and methoxy protons (~3.8 ppm) .

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and C-O (1250–1050 cm⁻¹) confirm ester formation.

- GC-MS : Validates molecular ion ([M]⁺) and fragments (e.g., loss of acetate group). Reference data from NIST or peer-reviewed spectral libraries ensure accuracy .

Q. What are the solubility and stability properties of this compound in common solvents?

- Answer : this compound is lipophilic, with solubility in alcohols (e.g., ethanol, butanol), ethers, and aromatic solvents. Stability studies suggest susceptibility to hydrolysis under strong acidic/basic conditions. Photochemical stability in UV light requires evaluation, as benzyl acetates may undergo solvolysis or isomerization in reactive solvents .

Advanced Research Questions

Q. How does the 3-methoxybenzyl group influence the bioactivity of derivatives in medicinal chemistry?

- Answer : The 3-methoxybenzyl moiety enhances lipophilicity and π-π interactions in receptor binding. For example, in SKCa channel blockers (e.g., tetrahydroisoquinoliniums), this group improves selectivity by fitting hydrophobic pockets. SAR studies show that methoxy positioning (para vs. meta) modulates potency by altering electronic and steric profiles . Computational docking and in vitro binding assays (e.g., radioligand displacement) validate these interactions .

Q. What mechanistic insights exist for photochemical reactions involving this compound?

- Answer : Under UV irradiation, this compound undergoes solvolysis via a triplet excited state. Evidence from benzyl acetate analogs suggests a heterolytic cleavage mechanism, generating a benzyl cation intermediate. Solvent polarity (e.g., aqueous dioxane) stabilizes charged intermediates, accelerating reaction rates. Transient absorption spectroscopy can track triplet lifetimes (<1 µs) and radical formation .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive compounds?

- Answer :

- Step 1 : Hydrolysis to 3-methoxybenzyl alcohol for use in ether or glycoside linkages .

- Step 2 : Functionalization via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups for drug candidates .